1-(Propylsulfonyl)indolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propylsulfonyl)indolin-4-amine is a synthetic compound belonging to the indole family, characterized by the presence of a propylsulfonyl group attached to the indolin-4-amine structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(Propylsulfonyl)indolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and propylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Propylsulfonyl)indolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Propylsulfonyl)indolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Propylsulfonyl)indolin-4-amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The indole moiety may also interact with various receptors and enzymes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Propylsulfonyl)indolin-4-amine can be compared with other indole derivatives such as:
1-(Methylsulfonyl)indolin-4-amine: Similar structure but with a methyl group instead of a propyl group.
1-(Ethylsulfonyl)indolin-4-amine: Similar structure but with an ethyl group instead of a propyl group.
1-(Butylsulfonyl)indolin-4-amine: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific propylsulfonyl group, which may impart distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C11H16N2O2S |
---|---|
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
1-propylsulfonyl-2,3-dihydroindol-4-amine |
InChI |
InChI=1S/C11H16N2O2S/c1-2-8-16(14,15)13-7-6-9-10(12)4-3-5-11(9)13/h3-5H,2,6-8,12H2,1H3 |
InChI-Schlüssel |
GSZUAWZWCYHBIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCC2=C(C=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.